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Compound of Interest

Compound Name: 1-(2-Furoyl)piperazine

Cat. No.: B032637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(2-Furoyl)piperazine is a heterocyclic compound featuring a piperazine ring acylated with a

2-furoyl group. Primarily utilized as a versatile synthetic intermediate in medicinal chemistry, its

derivatives have shown a range of biological activities. This technical guide provides a

comprehensive overview of the available pharmacological data on 1-(2-Furoyl)piperazine,

with a focus on its role as a scaffold for the development of enzyme inhibitors and other

therapeutic agents. While detailed pharmacological data for the parent compound is limited in

publicly accessible literature, this guide outlines the methodologies for evaluating its potential

biological targets and summarizes the known applications of its derivatives.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(2-Furoyl)piperazine is presented

in Table 1.
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Property Value Reference

CAS Number 40172-95-0 [1]

Molecular Formula C₉H₁₂N₂O₂ [1]

Molecular Weight 180.20 g/mol [1]

Appearance White to light yellow solid [2]

Melting Point 67-70 °C [2]

Boiling Point 137-140 °C at 0.1 mmHg [3]

Solubility
Soluble in various organic

solvents
[4]

Pharmacological Profile
Direct and quantitative pharmacological data for 1-(2-Furoyl)piperazine is not extensively

available in the reviewed literature. Its primary significance in pharmacology stems from its role

as a key structural motif in a variety of biologically active compounds.

Enzyme Inhibition
Tyrosinase Inhibition:

1-(2-Furoyl)piperazine has been described as a potent inhibitor of tyrosinase, a key enzyme in

melanin biosynthesis.[5] Tyrosinase inhibitors are of interest for the treatment of

hyperpigmentation disorders and have applications in the cosmetics industry.[6] The proposed

mechanism of inhibition involves the binding of the compound to the active site of the enzyme,

thereby blocking the access of its substrate, L-tyrosine.[5] This prevents the subsequent steps

in the melanin synthesis pathway.[5]

Dihydrofolate Reductase (DHFR) Inhibition:

The 2-furanyl-1-piperazinylmethanone scaffold, the core structure of 1-(2-Furoyl)piperazine,

has been utilized in the fragment-based design of inhibitors for R67 dihydrofolate reductase.[3]

DHFR is a validated target for antimicrobial and anticancer therapies due to its crucial role in

the synthesis of nucleic acid precursors.[7]
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Receptor Activity
While direct receptor binding data for 1-(2-Furoyl)piperazine is scarce, the piperazine moiety

is a well-known pharmacophore that interacts with a variety of receptors in the central nervous

system (CNS).[8][9] Derivatives of piperazine are found in drugs with antipsychotic,

antidepressant, and anxiolytic properties, often targeting dopamine and serotonin receptors.[9]

[10] The incorporation of the furoyl group can influence the pharmacokinetic and

pharmacodynamic properties of these derivatives.[8]

Experimental Protocols
Detailed methodologies for assessing the potential pharmacological activity of 1-(2-
Furoyl)piperazine are provided below.

Tyrosinase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of a compound

against tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone, which then

undergoes a series of reactions to form a colored product, dopachrome. The rate of

dopachrome formation can be measured by monitoring the absorbance at a specific

wavelength (typically around 475-490 nm). A decrease in the rate of formation in the presence

of a test compound indicates inhibition of the enzyme.[6][11]

Materials:

Mushroom tyrosinase

L-tyrosine (substrate)

Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)

Test compound (1-(2-Furoyl)piperazine) dissolved in a suitable solvent

Positive control (e.g., Kojic acid)[4]

Microplate reader
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Procedure:

Prepare solutions of the test compound at various concentrations.

In a 96-well plate, add the test compound solution, tyrosinase enzyme solution, and buffer.

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g.,

10 minutes).[4]

Initiate the reaction by adding the L-tyrosine substrate solution.

Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a set

duration (e.g., 30-60 minutes).[12]

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of

control - Activity of test sample) / Activity of control] x 100

Workflow for Tyrosinase Inhibition Assay:

Prepare Reagents:
- Tyrosinase Solution
- L-Tyrosine Solution

- Test Compound Dilutions
- Buffer

Plate Setup (96-well):
- Add Buffer

- Add Test Compound/Control
- Add Tyrosinase

Dispense Pre-incubation
(e.g., 10 min at 25°C)

Initiate Reaction:
Add L-Tyrosine

Kinetic Measurement:
Absorbance at 475-490 nm

Data Analysis:
- Calculate Reaction Rates

- Determine % Inhibition
- Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a typical tyrosinase inhibition assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using

NADPH as a cofactor. The reaction can be monitored by measuring the decrease in

absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[13]

Materials:
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Purified DHFR enzyme

Dihydrofolic acid (DHF) (substrate)

NADPH (cofactor)

Assay buffer (e.g., Tris buffer, pH 7.5)[14]

Test compound (1-(2-Furoyl)piperazine)

Positive control (e.g., Methotrexate)[15]

Spectrophotometer or microplate reader

Procedure:

Prepare solutions of the test compound at various concentrations.

In a suitable reaction vessel (e.g., cuvette or 96-well plate), combine the assay buffer,

NADPH, and the test compound.

Add the DHFR enzyme and incubate for a short period.

Initiate the reaction by adding the DHF substrate.

Monitor the decrease in absorbance at 340 nm over time.

Calculate the percentage of inhibition based on the reaction rates with and without the

inhibitor.

Signaling Pathway of DHFR Inhibition:
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Caption: The role of DHFR in nucleotide synthesis and its inhibition.

Synthetic Utility
1-(2-Furoyl)piperazine is a valuable building block for the synthesis of more complex

molecules with therapeutic potential. It serves as a key intermediate in the production of

Prazosin, an α₁ blocker used to treat high blood pressure.[16] Furthermore, it is utilized in the

synthesis of novel derivatives with potential antibacterial and anticancer activities.[6][17]

Logical Relationship in Drug Discovery:
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Caption: The role of 1-(2-Furoyl)piperazine in a drug discovery workflow.

Conclusion
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1-(2-Furoyl)piperazine is a compound of significant interest in medicinal chemistry, primarily

as a scaffold for the development of new therapeutic agents. While it has been identified as a

potential inhibitor of enzymes such as tyrosinase and has been used in the design of DHFR

inhibitors, there is a notable lack of comprehensive, quantitative pharmacological data for the

parent compound itself. The experimental protocols and conceptual workflows provided in this

guide offer a framework for the further investigation and characterization of the

pharmacological profile of 1-(2-Furoyl)piperazine and its derivatives. Future research should

focus on generating robust in vitro and in vivo data to fully elucidate the therapeutic potential of

this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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